molecular formula C12H19F3N2O5 B1448262 methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate CAS No. 1351601-15-4

methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate

Cat. No. B1448262
CAS RN: 1351601-15-4
M. Wt: 328.28 g/mol
InChI Key: HVCJBZAKACFFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate” is a chemical compound with the molecular formula C12H19F3N2O5 . It has an average mass of 328.285 Da and a monoisotopic mass of 328.124603 Da . This product is intended for research use only.

Scientific Research Applications

Plant Physiology and Agriculture

Ethylene Agonist in Plant Growth Regulation: This compound has been identified as a novel ethylene agonist, which means it can mimic the action of ethylene, a natural plant hormone. It has potential applications as a plant growth regulator (PGR), influencing processes such as root elongation, root hair formation, leaf senescence, and fruit ripening . This could be particularly useful in the agricultural industry to control and enhance crop growth and postharvest handling.

Pharmaceutical Development

Drug Design and Optimization: The methyl group in this compound plays a crucial role in the pharmacodynamics and pharmacokinetics of drug candidates. It can significantly alter biological activity, leading to profound changes in the efficacy and safety profile of pharmaceuticals. This compound could be used in the design and optimization of new drugs, leveraging the “magic methyl” effect .

Analytical Chemistry

Mass Spectrometry Fragmentation Studies: While specific studies on this compound in mass spectrometry are not available, related amines have been studied for their fragmentation patterns. Understanding how this compound fragments under mass spectrometry could provide insights into its structure and stability, which is valuable for analytical chemists in identifying and quantifying this compound in various samples .

properties

IUPAC Name

methyl 1-[[2-(methylamino)acetyl]amino]cyclopentane-1-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.C2HF3O2/c1-11-7-8(13)12-10(9(14)15-2)5-3-4-6-10;3-2(4,5)1(6)7/h11H,3-7H2,1-2H3,(H,12,13);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCJBZAKACFFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1(CCCC1)C(=O)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate
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methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate
Reactant of Route 3
methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate
Reactant of Route 4
methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate
Reactant of Route 5
methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate
Reactant of Route 6
methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate

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